Ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate
Overview
Description
Ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate is a chemical compound with the molecular formula C6H5Br2NO3 and a molecular weight of 298.92 g/mol . It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is characterized by the presence of two bromine atoms at positions 2 and 5, an ethyl ester group at position 4, and an oxazole ring .
Mechanism of Action
Mode of Action
Oxazole derivatives have been known to exhibit various biological activities, suggesting that this compound may interact with multiple targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate are currently unknown . These properties are crucial for understanding the bioavailability of the compound, and further studies are needed to determine these characteristics.
Result of Action
Some oxazole derivatives have been found to exhibit antimicrobial and cytotoxic activities , suggesting that this compound may have similar effects.
Preparation Methods
Ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate can be synthesized through various synthetic routes. One common method involves the bromination of ethyl 1,3-oxazole-4-carboxylate using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination . The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 2 and 5 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding oxazole derivative with fewer bromine atoms.
Oxidation Reactions: The ethyl ester group can be oxidized to form the corresponding carboxylic acid derivative.
Scientific Research Applications
Ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of biological processes and as a probe for investigating enzyme mechanisms.
Medicine: This compound derivatives have shown potential as antimicrobial and anticancer agents.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Comparison with Similar Compounds
Ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate: This compound has methyl groups instead of bromine atoms at positions 2 and 5.
Ethyl 2,5-dichloro-1,3-oxazole-4-carboxylate: This compound has chlorine atoms instead of bromine atoms at positions 2 and 5.
Ethyl 2,5-difluoro-1,3-oxazole-4-carboxylate: This compound has fluorine atoms instead of bromine atoms at positions 2 and 5.
This compound stands out due to its unique combination of bromine atoms and an oxazole ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO3/c1-2-11-5(10)3-4(7)12-6(8)9-3/h2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGMBUMDLBUTNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=N1)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653834 | |
Record name | Ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60653834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862731-70-2 | |
Record name | Ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60653834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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